2-(Carbamoylamino)-2-phenylacetic acid

説明

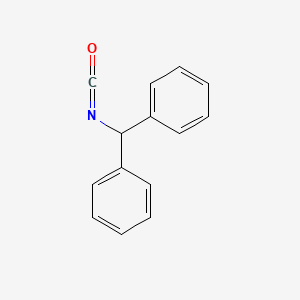

“2-(Carbamoylamino)-2-phenylacetic acid” is a compound that involves the carbamoylation process . Carbamoylation is a non-enzymatic post-translational modification that binds isocyanic acid, derived from the dissociation of urea or from the myeloperoxidase-mediated catabolism of thiocyanate, to the free amino groups of a multitude of proteins .

Synthesis Analysis

The synthesis of carbamoyl amino acids involves a series of reactions. It is produced from bicarbonate, ammonia (derived from amino acids), and phosphate (from ATP). The synthesis is catalyzed by the enzyme carbamoyl phosphate synthetase . An appropriate 2-chloro-3-(3-carbamoyl-propionylamino)-benzoic acid carbamoyl-moiety alkyl or hydroxylalkyl substituted derivative is dissolved in dimethylformamide (DMF), phenylamine appropriate phenyl moiety substituted derivative, potassium carbonate, and copper powder are then added .

Molecular Structure Analysis

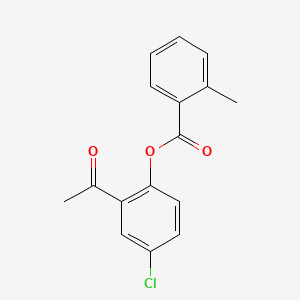

The molecular structure of “2-(Carbamoylamino)-2-phenylacetic acid” involves the carbamoyl group. The side-chain amino group of Orn attacks the carbonyl carbon of CP nucleophilically, left, to form a tetrahedral transition state, middle. Charge rearrangement releases Cit and P, right .

Chemical Reactions Analysis

Amino acid analysis (AAA) involves a series of chromatographic techniques that can be used to measure protein levels, avoiding some difficulties and providing specific compositional information . The AA detectors are mainly based on signal collection from ultraviolet (UV) absorption, fluorescence (FL) emission, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electrochemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Carbamoylamino)-2-phenylacetic acid” are important for its function. Amino acid analysis (AAA) involves a series of chromatographic techniques that can be used to measure protein levels, avoiding some difficulties and providing specific compositional information . The AA detectors are mainly based on signal collection from ultraviolet (UV) absorption, fluorescence (FL) emission, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electrochemistry .

将来の方向性

Carbamoylated proteins have been linked to atherosclerosis, lipid metabolism, immune system dysfunction, and renal fibrosis . The degree of carbamoylation was identified as an important risk factor for mortality in patients undergoing dialysis or with accelerated atherogenesis . Future research could focus on the effects of strategies to lower the carbamoylation load . Glutamine has a versatile role in cell metabolism, participating in the tri-carboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . This could be another area of future exploration.

特性

IUPAC Name |

2-(carbamoylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOUOHDKHHZWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403944 | |

| Record name | 2-(carbamoylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carbamoylamino)-2-phenylacetic acid | |

CAS RN |

5616-20-6 | |

| Record name | 2-(carbamoylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)

![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)